molecular formula C24H25N7 B607703 n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine CAS No. 1227634-69-6

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

Cat. No. B607703
M. Wt: 411.513
InChI Key: WWERDIHAUJLVQP-UHFFFAOYSA-N
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Description

The compound you mentioned contains several important moieties including indole, purine, and pyridine . Indole is a heterocyclic compound that is found in many important synthetic drug molecules and has various biological activities . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of indole consists of a benzene ring fused to a pyrrole ring . This structure is aromatic in nature due to the presence of 10 π-electrons . The purine part of the molecule is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring.


Chemical Reactions Analysis

Indole and its derivatives are known to undergo electrophilic substitution, similar to the benzene ring . This is due to the excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole is a crystalline, colorless substance with a specific odor . It is an important heterocyclic compound with broad-spectrum biological activities .

Scientific Research Applications

  • Antiallergic Applications : A study found that N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides show promising antiallergic properties. Specifically, one compound in this series was found to be significantly more potent than astemizole, a known antiallergic agent, in inhibiting histamine release and interleukin production (Menciu et al., 1999).

  • Cytotoxicity against Cancer Cells : Research on the stem tuber of Pinellia pedatisecta isolated new alkaloids, including 9-((5-methoxypyridin-2-yl)methyl)-9H-purin-6-amine, which demonstrated significant inhibitory effects on the proliferation of human cervical cancer HeLa cells (Du et al., 2018).

  • Synthesis and Structural Analysis : Another study focused on synthesizing and characterizing a compound similar in structure, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. This study provided insights into the synthesis process and structural properties of such compounds (Asiri et al., 2010).

  • Dual Inhibitor for Cholinesterase and Monoamine Oxidase : Research on N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine identified it as a new cholinesterase and monoamine oxidase dual inhibitor (Bautista-Aguilera et al., 2014).

  • Aryl Hydrocarbon Receptor Ligand Binding : A study conducted molecular dynamics simulations on the human Aryl Hydrocarbon Receptor Ligand Binding Domain with N-2-(1H-indol-3yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9H-purin-6-amine (GNF351) as an antagonist. This research provided insights into the receptor's ligand-binding pocket and its interaction with different ligands (Perkins et al., 2014).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(5-methylpyridin-3-yl)-9-propan-2-ylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-15(2)31-14-28-21-23(26-9-8-17-13-27-20-7-5-4-6-19(17)20)29-22(30-24(21)31)18-10-16(3)11-25-12-18/h4-7,10-15,27H,8-9H2,1-3H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXIUYMKZDZUDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2=NC(=C3C(=N2)N(C=N3)C(C)C)NCCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(2-(1h-Indol-3-yl)ethyl)-9-isopropyl-2-(5-methylpyridin-3-yl)-9h-purin-6-amine

Citations

For This Compound
10
Citations
KJ Smith, IA Murray, R Tanos, J Tellew… - … of Pharmacology and …, 2011 - ASPET
The biological functions of the aryl hydrocarbon receptor (AHR) can be delineated into dioxin response element (DRE)-dependent or -independent activities. Ligands exhibiting either …
Number of citations: 115 jpet.aspetjournals.org
Z Dvořák, K Poulíková, S Mani - European journal of medicinal chemistry, 2021 - Elsevier
The aryl hydrocarbon receptor (AhR), deemed initially as a xenobiotic sensor, plays multiple physiological roles and is involved in various pathophysiological processes and many …
Number of citations: 27 www.sciencedirect.com
HY Kim, TH Yoo, JY Cho, HC Kim… - The FASEB …, 2019 - Wiley Online Library
Indoxyl sulfate (IS) is a uremic toxin associated with increased prevalence of cardiovascular diseases (CVDs) in patients with chronic kidney disease. Despite the crucial role of uremia‐…
Number of citations: 42 faseb.onlinelibrary.wiley.com
L Lin, Y Dai, Y Xia - European Journal of Medicinal Chemistry, 2022 - Elsevier
The aryl hydrocarbon receptor (AhR), discovered 46 years ago, is a transcript factor member of the basic helix-loop-helix Per-ARNT-SIM (bHLH-PAS) family deeply implicated in health …
Number of citations: 15 www.sciencedirect.com
Y Chen, Y Dong, X Lu, W Li, Y Zhang… - Journal of Molecular …, 2022 - academic.oup.com
The aryl hydrocarbon receptor (AHR) plays an important role during mammalian embryo development. Inhibition of AHR signaling promotes the development of hematopoietic stem/…
Number of citations: 7 academic.oup.com
NG Girer, IA Murray, CJ Omiecinski… - Journal of Biological …, 2016 - ASBMB
The Aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor involved in many physiological processes. Several studies indicate that AHR is also involved in energy …
Number of citations: 41 www.jbc.org
GE Muku, IA Murray, JC Espín, GH Perdew - Metabolites, 2018 - mdpi.com
Urolithins (eg, UroA and B) are gut microbiota-derived metabolites of the natural polyphenol ellagic acid. Urolithins are associated with various health benefits, including attenuation of …
Number of citations: 60 www.mdpi.com
F Dong, IA Murray, A Annalora, D Coslo, D Desai… - bioRxiv, 2023 - biorxiv.org
The aryl hydrocarbon receptor (AHR) mediates intestinal barrier homeostasis. Many AHR ligands are also CYP1A1/1B1 substrates, which can result in the rapid clearance within the …
Number of citations: 4 www.biorxiv.org
S Takahashi, K Morita, M Kinoshita… - The Journal of …, 2015 - jstage.jst.go.jp
Aryl hydrocarbon receptor (AhR) is a transcription factor activated by xenobiotics, including dioxins and polycyclic aromatic hydrocarbons (PAHs). Although AhR is also activated by …
Number of citations: 1 www.jstage.jst.go.jp
S Safe, SO Lee, UH Jin - Toxicological Sciences, 2013 - academic.oup.com
The aryl hydrocarbon receptor (AHR) is highly expressed in multiple organs and tissues, and there is increasing evidence that the AHR plays an important role in cellular homeostasis …
Number of citations: 291 academic.oup.com

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